MFCD18312479
Description
MFCD18312479 is a synthetic organic compound primarily used in pharmaceutical and materials science research. Key physicochemical properties inferred from analogous compounds include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ (hypothesized) | |
| Molecular Weight | ~235.27 g/mol | |
| LogP (XLOGP3) | ~2.15 | |
| Solubility (ESOL) | ~0.24 mg/mL | |
| GI Absorption | High | |
| BBB Permeability | Yes |
The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in structurally similar boronic acids .
Properties
IUPAC Name |
methyl 2-chloro-4-(2-oxo-1H-pyridin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)10-3-2-8(6-11(10)14)9-4-5-15-12(16)7-9/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWGSFFCZKZHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=O)NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683188 | |
| Record name | Methyl 2-chloro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-36-1 | |
| Record name | Benzoic acid, 2-chloro-4-(1,2-dihydro-2-oxo-4-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261957-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18312479 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes the following steps:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, or sulfonation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large quantities of starting materials are processed in batches, with careful control of temperature, pressure, and reaction time.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be used, allowing for constant production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
MFCD18312479 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD18312479 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which MFCD18312479 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling and function.
Gene Expression: this compound may influence gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
MFCD18312479 shares structural and functional similarities with several boronic acid derivatives and halogenated aromatics. Below is a detailed comparison based on molecular properties, reactivity, and bioactivity:
Table 1: Structural and Physicochemical Comparison
| Compound (MDL No.) | This compound | (3-Bromo-5-chlorophenyl)boronic acid (MFCD13195646) | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde (MFCD07186391) |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₁₀H₈ClNO |
| Molecular Weight | 235.27 | 235.27 | 193.63 |
| LogP (XLOGP3) | 2.15 | 2.15 | 2.78 |
| Solubility (mg/mL) | 0.24 | 0.24 | 0.18 |
| GI Absorption | High | High | Moderate |
| BBB Permeability | Yes | Yes | No |
| Synthetic Accessibility | 2.07 | 2.07 | 3.45 |
| Bioavailability Score | 0.55 | 0.55 | 0.44 |
| Key Applications | Cross-coupling reactions | Cross-coupling reactions | Antimicrobial agent synthesis |
Sources :
Key Differences:
Reactivity :
- This compound and MFCD13195646 (a structural analog) exhibit identical molecular formulas and LogP values, suggesting similar hydrophobicity and reactivity in cross-coupling reactions . However, MFCD07186391, a chloroindole derivative, lacks boron and is more suited for electrophilic substitution reactions .
This makes the former more viable for neuropharmacological studies.
Synthetic Complexity :
- Boronic acids like this compound require palladium catalysts for synthesis, whereas indole derivatives (e.g., MFCD07186391) are synthesized via simpler nucleophilic substitutions .
Table 2: Similarity Scores of Analogs
| Compound | Similarity Score | Structural Features |
|---|---|---|
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.87 | Halogenated aryl, boronic acid group |
| 5-Chloro-2-methyl-1H-indole-3-carboxylic acid | 0.71 | Chlorinated heterocycle, carboxyl group |
| 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine | 0.68 | Halogenated fused ring system |
Sources :
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